molecular formula C9H13NO5 B3061252 Gentisic acid ethanolamine CAS No. 7491-35-2

Gentisic acid ethanolamine

Cat. No.: B3061252
CAS No.: 7491-35-2
M. Wt: 215.2 g/mol
InChI Key: AKTFIQYVASYRMU-UHFFFAOYSA-N
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Description

Gentisic acid ethanolamine is a chemical compound with the formula C9H13NO5 and a CAS number of 7491-35-2 . It is a salt formed from gentisic acid (2,5-dihydroxybenzoic acid) and ethanolamine (2-aminoethanol), typically in a 1:1 ratio . This compound is classified as a specialty chemical with primary applications in the development and formulation of intravenous pharmaceuticals, where it functions as an effective antioxidant excipient . Its value in research stems from the potent antioxidant properties of the gentisic acid moiety. Gentisic acid is a dihydroxybenzoic acid known to be a powerful free radical scavenger . Scientific studies have demonstrated that its ortho -hydroxy structure on the phenolic ring grants it a significantly higher capacity to scavenge peroxyl radicals (LOO·) in lipid systems like oils and emulsions compared to other dihydroxybenzoic acids, thereby inhibiting the chain-propagation phase of oxidative degradation . The mechanism of action for its antioxidative effect primarily involves the termination of the radical chain reaction through the donation of a hydrogen atom (LOO· + AH → LOOH + A·) . Beyond its role in stabilizing pharmaceutical formulations, gentisic acid and its derivatives are also utilized in analytical chemistry. In laboratory settings, gentisic acid is employed as a sample matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, facilitating the analysis of various compounds, including peptides . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Synonyms: 2-Aminoethanol 2,5-dihydroxybenzoate; this compound salt . CAS Registry Number: 7491-35-2 . Molecular Formula: C9H13NO5 .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoethanol;2,5-dihydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4.C2H7NO/c8-4-1-2-6(9)5(3-4)7(10)11;3-1-2-4/h1-3,8-9H,(H,10,11);4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTFIQYVASYRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)O.C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274760
Record name 2-aminoethanol; 2,5-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7491-35-2
Record name Gentisic acid ethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-aminoethanol; 2,5-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTISIC ACID ETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJL7EVT77G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Pathways for Gentisic Acid Ethanolamine (B43304) and its Derivatives

The synthesis of gentisic acid ethanolamine and its derivatives involves a range of chemical strategies, from fundamental acid-base reactions to more complex derivatization and enzymatic approaches. These methodologies allow for the creation of the parent compound and the structural modification of its core components to yield novel molecules with potentially altered physicochemical and biological properties.

This compound is fundamentally a salt formed through an acid-base reaction between gentisic acid and ethanolamine. This reaction is best understood through the Brønsted-Lowry theory of acids and bases, which defines an acid as a proton (H⁺) donor and a base as a proton acceptor.

In this specific reaction, the carboxylic acid group (-COOH) of gentisic acid acts as the Brønsted-Lowry acid. The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) in ethanolamine allows it to function as a Brønsted-Lowry base. The acidic proton from the carboxylic acid is transferred to the basic amino group of ethanolamine.

The mechanism proceeds as follows:

Proton Donation: The gentisic acid molecule donates a proton from its carboxylic acid functional group.

Proton Acceptance: The ethanolamine molecule accepts this proton via the nitrogen atom of its primary amine group.

Ion Formation: This proton transfer results in the formation of two ionic species: the gentisate anion (the conjugate base of gentisic acid) and the ethanolammonium cation (the conjugate acid of ethanolamine).

Salt Formation: The electrostatic attraction between the negatively charged carboxylate group of the gentisate and the positively charged ammonium (B1175870) group of the ethanolammonium ion leads to the formation of the this compound salt.

This acid-base neutralization is a straightforward and common method for the preparation of amine salts of carboxylic acids. The resulting salt typically exhibits different physical properties, such as solubility and melting point, compared to its individual acidic and basic precursors.

ReactantRoleFunctional GroupProduct Ion
Gentisic AcidAcid (Proton Donor)Carboxylic Acid (-COOH)Gentisate Anion
EthanolamineBase (Proton Acceptor)Amino Group (-NH₂)Ethanolammonium Cation

Structural modification of this compound can be achieved by targeting the functional groups present in its constituent molecules: the phenolic hydroxyls and carboxylic acid of gentisic acid, and the primary amine and primary alcohol of ethanolamine. Derivatization allows for the fine-tuning of the compound's properties for various applications.

Mono-N-alkylation of the ethanolamine moiety within the this compound salt presents a synthetic challenge due to the potential for di-N-alkylation, where two alkyl groups attach to the nitrogen atom. Several strategies have been developed to selectively introduce a single alkyl group onto the primary amine of ethanolamine. These approaches can be adapted for the derivatization of this compound.

One common method involves the careful control of reaction stoichiometry, using a limited amount of the alkylating agent to favor the formation of the mono-alkylated product. However, this often results in a mixture of unreacted starting material, mono-alkylated, and di-alkylated products, necessitating purification.

Phase transfer catalysis (PTC) has also been employed for the selective N-alkylation of monoethanolamine. This technique can enhance the reaction rate and selectivity, depending on the specific catalyst and reaction conditions.

A more robust method to prevent di-alkylation is the use of a protecting group strategy. The amine can first be protected with a group such as tert-butoxycarbonyl (Boc). This allows for the selective alkylation of the remaining N-H bond. Subsequent deprotection of the Boc group yields the desired mono-N-alkylated ethanolamine derivative. This multi-step process, while longer, generally provides a cleaner product with a higher yield of the mono-alkylated species.

Alkylation StrategyDescriptionAdvantagesDisadvantages
Stoichiometric ControlLimiting the molar ratio of the alkylating agent.Simple, one-step reaction.Often results in product mixtures requiring purification.
Phase Transfer CatalysisUse of a catalyst to facilitate the reaction between reactants in different phases.Can improve reaction rates and selectivity.Requires a specific catalyst and optimization of conditions.
Protecting Group StrategyProtection of the amine, followed by alkylation and deprotection.High selectivity for mono-alkylation, cleaner reaction.Multi-step process, potentially lower overall yield.

Derivatives of this compound can be synthesized by forming esters with nitro- or chloronitrobenzoic acids. Specifically, new ethanolamine nitro/chloronitrobenzoates have been synthesized through a proton exchange reaction. nih.govnih.gov This involves mixing diethyl ether solutions of ethanolamine and the corresponding 2-chloro-4-nitrobenzoic acid, 2-chloro-5-nitrobenzoic acid, or 4-nitrobenzoic acid in a 1:1 molar ratio. nih.gov The reaction mixture is stirred and heated to reflux for 30 minutes to ensure completion. nih.gov The resulting yellowish solutions are then allowed to evaporate slowly, yielding crystals of the respective ethanolamine nitro/chloronitrobenzoate salts. nih.gov

These syntheses are essentially acid-base reactions where the proton from the carboxylic acid of the nitro/chloronitrobenzoic acid is transferred to the amino group of ethanolamine, forming an ethanolammonium cation and a nitro/chloronitrobenzoate anion. nih.gov

ReactantsProductReaction Type
Ethanolamine + 2-Chloro-4-nitrobenzoic acidEthanolammonium 2-chloro-4-nitrobenzoateProton Exchange
Ethanolamine + 2-Chloro-5-nitrobenzoic acidEthanolammonium 2-chloro-5-nitrobenzoateProton Exchange
Ethanolamine + 4-Nitrobenzoic acidEthanolammonium 4-nitrobenzoateProton Exchange

Alternatively, derivatization can occur at the hydroxyl group of the ethanolamine moiety to form a benzoate (B1203000) ester. This can be achieved through nucleophilic acyl substitution using a nitrobenzoyl chloride or a chloronitrobenzoyl chloride. In this reaction, the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride leaving group. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

The primary amine of the ethanolamine component can be derivatized to form a benzoic-imine linkage. Imines, also known as Schiff bases, are formed by the reaction of a primary amine with an aldehyde or a ketone. In this case, the amino group of ethanolamine would react with a substituted or unsubstituted benzaldehyde (B42025).

The reaction is typically carried out under mildly acidic conditions, which catalyze the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the C=N double bond of the imine. The reaction is reversible and is often driven to completion by the removal of water as it is formed, for instance, by azeotropic distillation. The presence of water can facilitate the reaction of benzaldehyde and ethanolamine to proceed more completely to the imine/enamine product. google.comgoogle.com

This derivatization strategy replaces the primary amine of the ethanolamine moiety with an imine functional group, which can significantly alter the chemical properties and potential applications of the resulting molecule.

Reactant 1Reactant 2Functional Group FormedReaction Conditions
EthanolamineBenzaldehydeImine (Schiff Base)Mildly acidic, removal of water

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for forming amide bonds, which could be applied to the synthesis of gentisic acid ethanolamide (an amide isomer of the salt) or its derivatives. Biocatalysis often proceeds under mild reaction conditions, reducing the need for harsh reagents and protecting groups.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are versatile enzymes that can catalyze the formation of amide bonds from carboxylic acids and amines. nih.gov This enzymatic approach can be carried out in greener solvents, such as cyclopentyl methyl ether, and often results in high conversions and yields without the need for extensive purification. nih.gov

Another class of enzymes, carboxylic acid reductases (CARs), have been shown to possess promiscuous amidation activity. polimi.it These enzymes activate the carboxylic acid via an acyl adenylate intermediate, which can then be intercepted by an amine nucleophile to form an amide bond. polimi.it This reaction is driven by ATP and can be performed in an aqueous medium. polimi.it

The enzymatic synthesis of an amide linkage between gentisic acid and ethanolamine would proceed as follows:

Enzyme Activation: The enzyme (e.g., lipase or CAR) activates the carboxylic acid of gentisic acid.

Nucleophilic Attack: The amino group of ethanolamine acts as a nucleophile, attacking the activated carboxyl group.

Amide Bond Formation: An amide bond is formed, releasing a molecule of water.

This biocatalytic approach offers a sustainable pathway to gentisic acid ethanolamide and its derivatives, with high selectivity and potentially fewer downstream processing steps compared to conventional chemical synthesis.

Enzyme ClassMechanism of ActionAdvantages
Lipases (e.g., CALB)Direct amidation of carboxylic acids and amines.High conversion and yield, use of green solvents, minimal purification. nih.gov
Carboxylic Acid Reductases (CARs)Formation of an acyl adenylate intermediate, followed by nucleophilic attack by an amine. polimi.itCan be performed in aqueous media, driven by ATP. polimi.it

Enzymatic Synthesis and Biocatalysis

Laccase-Catalyzed Co-deposition Systems

Laccase enzymes are multi-copper oxidases that catalyze the oxidation of phenolic compounds, such as gentisic acid, using molecular oxygen as the oxidant. This process generates highly reactive phenoxyl radicals from the hydroxyl groups on the gentisic acid molecule.

The mechanism involves the laccase-catalyzed oxidation of the phenolic monomers of gentisic acid. In the presence of oxygen, these monomers are converted into radicals, which can then undergo polymerization to form complex polymeric structures, primarily through ether (C-O) linkages. When this reaction is performed in the presence of ethanolamine, the amine can be incorporated into the forming polymer matrix, leading to a co-deposited system. This method offers a novel route to functionalized polymeric materials where the bioactive gentisic acid moiety is chemically bonded within a larger structure.

Lipase-Catalyzed Reactions

Lipases, particularly immobilized forms like Candida antarctica Lipase B (CALB), are highly efficient biocatalysts for the synthesis of amides through the N-acylation of amines. This method is noted for its high chemoselectivity, favoring the formation of an amide bond (N-acylation) over an ester bond (O-acylation), even with substrates possessing both amine and hydroxyl functional groups like ethanolamine.

The synthesis of this compound via this route involves the direct condensation reaction between gentisic acid (or its ester derivative, such as gentisic acid methyl ester) and ethanolamine. The reaction is typically carried out in a non-aqueous solvent like hexane (B92381) to shift the equilibrium towards product formation. Lipase facilitates the nucleophilic attack of the ethanolamine's amino group on the carboxyl group of gentisic acid, leading to the formation of the stable amide linkage. A patent has described a preparation method wherein a gentisate ester and ethanolamine undergo a condensation reaction, which can be performed without a solvent or in an alcohol-based solvent at temperatures ranging from 60-90 °C google.com.

The key advantages of this enzymatic approach are the mild reaction conditions, high yields, and avoidance of toxic coupling agents often required in traditional chemical synthesis.

Table 1: Optimized Conditions for Lipase-Catalyzed Synthesis


Chemical Stability and Degradation Studies

The stability of this compound is a critical factor for its potential applications. Degradation can occur through various pathways, including exposure to light and hydrolysis, while its inherent antioxidant properties can also contribute to its stability under certain oxidative conditions.

Photodecomposition Mechanisms of Ethanolamine Derivatives

The photodecomposition of phenolic amides can be complex. For derivatives similar to this compound, exposure to ultraviolet radiation can initiate several degradation pathways. A primary mechanism involves the photocleavage of the molecule. In aqueous media, this can lead to the cleavage and release of the phenolic component (gentisic acid) nih.gov. This process may involve the transfer of a hydrogen atom to produce intermediate species that subsequently break down nih.gov.

Another potential pathway is the homolytic cleavage of the bond between the aromatic ring and an oxygen atom (ArO-C), which would generate phenoxyl radicals nih.gov. The specific pathway and quantum yield of decomposition are highly dependent on factors such as the solvent system and the presence of other chemical species nih.gov. In non-aqueous media, competing cyclization reactions may occur, leading to different degradation products nih.gov.

Hydrolytic Stability under Varying Conditions

The central amide bond in this compound is susceptible to hydrolysis, a reaction that cleaves the molecule back into its constituent parts: gentisic acid and ethanolamine. The rate of this hydrolysis is highly dependent on pH and temperature.

Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the amide group is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This acid-catalyzed hydrolysis is a common degradation pathway for amides acs.org. In biological systems, enzymes known as N-acylethanolamine acid amidases (NAAA) are known to hydrolyze related compounds at an optimal pH of 4.5-5.0 nih.gov.

Basic Conditions: In alkaline environments, the amide undergoes base-mediated hydrolysis. This reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This pathway is often a primary degradation route for amide-containing compounds in pharmaceutical formulations nih.govevitachem.com.

Generally, the amide bond is relatively stable at neutral pH and ambient temperature, but degradation is accelerated at the extremes of the pH scale and at elevated temperatures.

Table 2: Predicted Hydrolytic Stability of this compound


Antioxidant Stabilization Mechanisms

The potent antioxidant activity of this compound is derived from its gentisic acid moiety. Gentisic acid is a well-documented antioxidant used as an excipient in some pharmaceutical preparations wikipedia.org. Its mechanism of action is rooted in its chemical structure as a hydroquinone (B1673460) derivative.

The primary antioxidant mechanism is radical scavenging through hydrogen atom donation from its two phenolic hydroxyl groups. It can effectively neutralize physiologically relevant free radicals such as peroxyl (LOO•) and hydroxyl (•OH) radicals nih.govselleckchem.com. The reaction is as follows:

AH + R• → A• + RH

Where AH is the gentisic acid moiety and R• is a free radical. The resulting phenoxyl radical (A•) is relatively stable due to resonance delocalization across the aromatic ring, which makes it less likely to propagate further radical chain reactions. The ortho-hydroxy structure of gentisic acid contributes significantly to its high scavenging capacity nih.gov. Studies have evaluated its antioxidant activity using kinetic parameters like the stabilization factor (F) and antioxidant reducing power (ARP) in various media nih.gov.

Table 3: Antioxidant Activity Parameters of Gentisic Acid (GA)


Iii. Advanced Analytical and Spectroscopic Characterization

Mass Spectrometry for Molecular Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of Gentisic acid ethanolamine (B43304). Its high sensitivity and specificity provide unambiguous identification.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for analyzing a broad range of molecules, including benzoic acid derivatives like gentisic acid. massbank.eunih.gov In MALDI-MS, the analyte is co-crystallized with a matrix compound (e.g., 2,5-dihydroxybenzoic acid or DHB) that absorbs energy from a laser, facilitating the desorption and ionization of the analyte while minimizing fragmentation. nih.govresearchgate.net

This technique can be used as a quality control method to confirm the presence of specific compounds in complex mixtures, such as herbal extracts. researchgate.net For gentisic acid, MALDI-TOF analysis provides a clear mass spectrum, allowing for the determination of its molecular weight. The spectrum for gentisic acid (molecular weight: 154.02661) typically shows a prominent peak corresponding to the protonated molecule [M+H]+ or other adducts depending on the matrix and conditions used. massbank.eu

Table 3: MALDI-TOF MS Data for Gentisic Acid

Parameter Value Source
Accession ID MSBNK-Osaka_MCHRI-MCH00002 massbank.eu
Compound Gentisic acid (2,5-Dihydroxybenzoic acid) massbank.eu
Ionization MALDI-TOF, Positive Mode massbank.eu
Formula C7H6O4 massbank.eu
Exact Mass 154.02661 massbank.eu
Observed m/z 155.0400 ([M+H]+) massbank.eu

| Observed m/z | 177.0200 ([M+Na]+) | massbank.eu |

This table is interactive. Click on the headers to sort.

Coupling chromatographic separation with mass spectrometric detection provides the most comprehensive analytical data, combining retention time information with mass-to-charge ratio and fragmentation patterns for definitive identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing gentisic acid, ethanolamine, and their combined form. An LC-MS/MS method can identify phenolic compounds like gentisic acid in various extracts with high sensitivity and selectivity. nih.gov Studies have utilized Liquid Chromatography Time-of-Flight Mass Spectrometry (LC/TOF-MS) to analyze the oxidation products of gentisic acid, identifying the parent ion at m/z 153 [M-H]⁻ in negative ion mode. nih.govnih.gov For ethanolamines, LC-MS methods have been developed for their determination in water, providing ultra-high sensitivity. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of ethanolamines, often following a derivatization step to improve volatility and chromatographic performance. phenomenex.com The coupling of GC with MS allows for the separation of different ethanolamines and their degradation products, with the mass spectrometer providing definitive identification based on their mass spectra and fragmentation patterns. researchgate.netgoogle.com The GC-MS system isolates compounds at different retention times, and the MS component determines their molecular weight, chemical formula, and structure, which can be confirmed by comparison with library data. jmchemsci.com

Table 4: Overview of Hyphenated Techniques for Gentisic Acid Ethanolamine Components

Technique Analyte Component Key Features Source
LC-MS/MS Gentisic Acid High sensitivity and selectivity for phenolic compounds. nih.gov
LC/TOF-MS Gentisic Acid Used to study oxidation products; identifies parent ion at m/z 153 [M-H]⁻. nih.govnih.gov
LC-MS Ethanolamines Highly sensitive method for determination in aqueous samples. lcms.cz

| GC-MS | Ethanolamine | Requires derivatization for volatility; provides definitive identification through mass spectra. | phenomenex.comresearchgate.net |

This table is interactive. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. It provides detailed information about the chemical environment of individual atoms.

1D and 2D NMR (¹H, ¹³C, HSQC, COSY) for Structural Confirmation

One-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the unambiguous structural assignment of this compound.

¹H NMR: A proton NMR spectrum would confirm the presence of both the gentisic acid and ethanolamine moieties. The aromatic protons of the gentisate ring would appear as distinct signals in the downfield region, with their splitting patterns revealing their substitution pattern. The methylene protons of the ethanolamine component would appear as triplets in the upfield region. The formation of the salt would result in the disappearance of the carboxylic acid proton signal and a shift in the signals of the protons adjacent to the amine and hydroxyl groups of ethanolamine.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the compound. This includes the carboxylate carbon, the phenolic carbons, and the aromatic carbons of the gentisate part, as well as the two carbons of the ethanolamine part. The chemical shifts would confirm the carbon skeleton.

2D NMR (COSY and HSQC): Correlation Spectroscopy (COSY) would establish the connectivity between adjacent protons, for instance, between the two methylene groups in the ethanolamine moiety. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom, providing definitive assignments for the carbon skeleton.

Currently, specific, publicly available ¹H, ¹³C, COSY, and HSQC spectra for this compound could not be located.

Saturation Transfer Difference (STD) NMR for Ligand-Protein Interactions

Saturation Transfer Difference (STD) NMR is a powerful technique used to study the binding of a small molecule (ligand) to a large protein. By irradiating signals from the protein, saturation is transferred to the bound ligand. The protons of the ligand in closest proximity to the protein surface receive the most saturation, which can be observed in a difference spectrum. This allows for the identification of the specific parts of the ligand that are crucial for binding, known as the binding epitope.

For this compound, an STD NMR experiment would provide valuable insights if its interaction with a specific protein target were being investigated. However, no published studies detailing such an interaction or employing this technique with this compound were found.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, the spectrum would be expected to show characteristic absorption bands for:

O-H stretching: From the phenolic hydroxyl groups on the gentisate ring and the alcohol group on ethanolamine.

N-H stretching: From the ammonium (B1175870) group of the protonated ethanolamine.

C-H stretching: From the aromatic ring and the aliphatic methylene groups.

C=O stretching: A strong band for the carboxylate (COO⁻) group, which would be at a lower wavenumber compared to the carboxylic acid (COOH) of the parent gentisic acid.

C=C stretching: For the aromatic ring.

C-O stretching: For the phenol, alcohol, and carboxylate groups.

A definitive FT-IR spectrum for this compound is not available in the referenced literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative and Kinetic Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is related to the electronic transitions within a molecule. This technique is often used for quantitative analysis.

The UV-Vis spectrum of this compound would be dominated by the gentisic acid moiety, which contains a chromophore (the dihydroxybenzoic acid ring system). Gentisic acid is known to have an absorbance that extends to approximately 355 nm. The ethanolamine component does not absorb significantly in this region. The formation of the salt is not expected to cause a major shift in the wavelength of maximum absorbance (λmax), but the exact position can be influenced by solvent and pH. This technique would be suitable for quantifying the concentration of this compound in solution by measuring its absorbance at a specific wavelength.

Detailed experimental UV-Vis spectra and studies on the quantitative analysis or kinetics of this compound are not described in the available literature.

Application of Chemometric Methods in Analytical Profiling

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In analytical profiling, techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be applied to complex datasets, such as those from spectroscopy or chromatography.

While chemometric methods have been applied to the analysis of natural products like wine and honey, where gentisic acid is one of many components used for classification or authentication, there are no specific published studies on the application of chemometrics to the analytical profiling of the pure compound this compound. Such methods could potentially be used to analyze batch-to-batch variability or to study the compound's stability under various conditions if sufficient data were collected.

Iv. Biochemical and Molecular Mechanistic Investigations Non Clinical Models

Interactions with Biological Macromolecules

Protein Binding Studies (e.g., Fibroblast Growth Factors, FGFRs)

The gentisate component of Gentisic Acid Ethanolamine (B43304) has been identified as a potent inhibitor of fibroblast growth factors (FGFs), which are crucial proteins in many intercellular signaling networks. nih.gov The uncontrolled accumulation of FGFs in the extracellular environment is linked to the pathology of numerous diseases, making the neutralization of these proteins a significant therapeutic target. nih.gov

Mechanism of Interference with FGF-Driven Mitogenesis

Gentisic acid interferes with the biological activity of FGFs by disrupting the assembly of the signaling complexes required to trigger FGF-driven mitogenesis. nih.gov Research indicates that inhibitors from this chemical class can employ at least two different mechanisms to interfere with the formation of these signaling complexes, which consist of FGF, fibroblast growth factor receptors (FGFRs), and heparan sulfate (B86663) proteoglycans. nih.gov FGF inhibitors can work by disrupting the interaction between FGFs and their receptors or by inhibiting the kinase activity of the receptors themselves. patsnap.com

Competition with Glycosaminoglycans (e.g., Heparin) for Binding

Fibroblast growth factors exhibit a high affinity for heparin and heparan sulfate proteoglycans, which are essential cofactors for their biological activity. frontiersin.orgresearchgate.net This interaction with heparin is crucial for protecting FGFs from degradation and for mediating the formation of the active signaling complex with FGFRs. frontiersin.orguark.edu The binding of FGFs to heparin is size-dependent, with larger oligosaccharide chains generally required for the activation of the receptor complex. nih.gov While direct competitive binding studies for gentisic acid are not detailed, its role as an inhibitor of the FGF signaling complex assembly suggests it may interfere with the critical interactions between FGF and its cofactor, heparin. nih.gov This interference hinders the formation of the stable ternary complex (FGF-FGFR-heparin) necessary for signal transduction.

Interactions with Other Biomacromolecules (e.g., Chitosan)

Chitosan (B1678972), a natural cationic biopolymer, can interact with various molecules through electrostatic interactions, hydrogen bonding, and covalent linkages. nih.govmdpi.com Its protonated amine groups in acidic solutions can form ionic cross-links with molecules containing anionic groups, such as carboxylic acids. nih.govmdpi.com Studies have shown that gentisic acid can be grafted onto chitosan derivatives, such as chitooligosaccharide, through free-radical methods. nih.gov This conjugation results in a material with enhanced antioxidant and antibacterial properties, suggesting a stable interaction between the two biomacromolecules. nih.gov The interaction is likely facilitated by the formation of bonds between the functional groups on gentisic acid and the amine groups on the chitosan backbone. nih.govresearchgate.net

Enzymatic Interactions and Biotransformation Pathways

Gentisate 1,2-Dioxygenase Activity and Aromatic Ring Cleavage

The primary biotransformation pathway for the gentisate moiety involves the enzyme Gentisate 1,2-dioxygenase (GDO). nih.gov This enzyme is a key component in the aerobic degradation of various aromatic compounds where gentisic acid is an intermediate. nih.gov GDO is a non-heme, iron-dependent dioxygenase that catalyzes the cleavage of the aromatic ring of gentisate. chemrxiv.orgnih.gov

The enzymatic reaction involves the fission of the bond between the carboxyl group and the adjacent hydroxyl group on the aromatic ring. nih.govmdpi.com This process, known as intradiol cleavage, incorporates both atoms from molecular oxygen (O₂) into the substrate, converting gentisate into maleylpyruvate. chemrxiv.orgwikipedia.org The catalytic mechanism is proposed to involve the direct binding of the gentisate substrate to the Fe(II) ion at the enzyme's active site through its carboxylate and adjacent hydroxyl groups. nih.govresearchgate.net This binding primes the aromatic ring for attack by molecular oxygen, leading to ring cleavage. nih.gov

Kinetic studies of GDO from various microbial sources have been performed to characterize its activity. For example, the enzyme from Pseudarthrobacter phenanthrenivorans Sphe3 exhibits Michaelis-Menten kinetics. mdpi.com

Kinetic Parameters of Gentisate 1,2-Dioxygenase from P. phenanthrenivorans Sphe3 mdpi.com
Enzyme FormKm (μM)Vmax (mM·s-1)
Free GDO25.9 ± 4.41.2 ± 0.1
Immobilized GDO82.5 ± 14.20.03 ± 0.002

Similarly, GDOs from Pseudomonas alcaligenes (P25X) and Pseudomonas putida (P35X) also show typical saturation kinetics with different affinities for gentisate. nih.gov

Kinetic Parameters of Gentisate 1,2-Dioxygenases from Pseudomonas Species nih.gov
Enzyme SourceApparent Km (μM)Catalytic Efficiency (kcat/Km) (s-1M-1)
P. alcaligenes (P25X)9244.08 x 104
P. putida (P35X)14339.34 x 104

These studies demonstrate the enzymatic basis for the cleavage and subsequent degradation of the aromatic ring of gentisic acid in biological systems.

Ethanolamine Kinase Activity in Phospholipid Biosynthesis

While direct studies on the effect of gentisic acid ethanolamine on ethanolamine kinase are not extensively documented, the ethanolamine component of the compound is a key substrate in the vital Kennedy pathway for the de novo synthesis of phosphatidylethanolamine (B1630911) (PE). PE is a major, essential component of biological membranes.

Table 1: Key Enzymes in the CDP-Ethanolamine Pathway

Enzyme Substrate(s) Product Function
Ethanolamine Kinase (EK) Ethanolamine, ATP Phosphoethanolamine, ADP Catalyzes the initial, rate-limiting step.
CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) Phosphoethanolamine, CTP CDP-ethanolamine, PPi Activates phosphoethanolamine.
CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) CDP-ethanolamine, Diacylglycerol Phosphatidylethanolamine (PE), CMP Catalyzes the final step in PE synthesis.

Cellular and Subcellular Mechanisms (In Vitro Studies)

The biological activities of this compound at the cellular level are largely attributed to its gentisic acid moiety. Research has focused on its influence on cell signaling, proliferation, and antioxidant defenses.

The gentisic acid component has been shown to modulate the RAF/MEK/ERK signaling pathway, also known as the MAPK/ERK pathway, which is critical in regulating cell growth, proliferation, differentiation, and survival. nih.govmdpi.com Dysregulation of this pathway is implicated in various diseases. mdpi.com Studies have demonstrated that gentisic acid can inhibit the RAF/ERK pathway. nih.govnih.gov This inhibitory action has been observed in the context of rheumatoid arthritis, where gentisic acid was found to down-regulate the expression of RAF and phosphorylated ERK (p-ERK) in fibroblast-like synoviocytes. nih.govnih.gov By inhibiting this pathway, gentisic acid can suppress the proliferation of these cells and promote apoptosis, suggesting a potential role in ameliorating synovial hyperplasia and inflammation. nih.govnih.gov

Conversely, in other cell types like keratinocytes, gentisic acid has been found to stimulate the same pathway, leading to different cellular outcomes. nih.govnih.gov This indicates that the effect of gentisic acid on the RAF/ERK pathway is context-dependent.

Research has identified that the gentisic acid portion of the compound stimulates the proliferation of keratinocytes, which is a crucial process for skin wound healing and re-epithelialization. nih.govnih.gov In vitro studies using the human keratinocyte cell line HaCaT showed that gentisic acid significantly increased cell proliferation in a dose-dependent manner. nih.gov When compared to other plant-derived acidic compounds, gentisic acid exhibited the highest proliferation-promoting activity. nih.gov

The mechanism behind this proliferative effect is linked to the activation of the ERK1/2 signaling pathway. nih.gov Western blot analyses revealed that treatment with gentisic acid increased the phosphorylation of ERK1/2, a key step in the activation of this pathway that promotes cell division. nih.govnih.gov In wound healing assays, gentisic acid was more effective at promoting cell proliferation and migration than allantoin, a known wound-healing agent. nih.gov

Table 2: Effect of Gentisic Acid on HaCaT Keratinocyte Proliferation

Treatment Concentration Proliferation (% of Control) Source
Control - 100% nih.gov
Gentisic Acid 1 µg/ml ~117% researchgate.net
Gentisic Acid 5 µg/ml ~115% researchgate.net
Gentisic Acid 10 µg/ml ~118% researchgate.net
Gentisic Acid Not Specified 122.58% nih.gov

Gentisic acid is recognized for its potent antioxidant properties, which contribute to its protective effects at the cellular level. selleckchem.comresearchgate.net It acts as a scavenger of free radicals, including physiologically relevant hydroxyl and peroxyl radicals. selleckchem.comresearchgate.net This activity helps protect cellular components like lipids and proteins from oxidative damage. selleckchem.comresearchgate.net

Studies using isolated rat liver mitochondria and human erythrocytes have shown that gentisic acid can significantly reduce the damage induced by gamma radiation. researchgate.net The antioxidant mechanism of gentisic acid is attributed to its molecular structure, specifically the ortho-hydroxy configuration, which enables it to effectively scavenge radicals and terminate chain reactions involved in lipid peroxidation. nih.gov Its ability to inhibit lipid peroxidation contributes to the stabilization of cell membranes. selleckchem.com

Table 3: Antioxidant Activity of Gentisic Acid

Assay / Method Result Finding Source
DPPH Radical Scavenging EC50 of 0.09 High antioxidant reducing power. researchgate.net
Gamma Radiation Protection Reduced lipid and protein damage Protects rat liver mitochondria and human erythrocytes. researchgate.net
Inhibitory Action in Oils Potent inhibitor of lipid oxidation Scavenges LOO· radicals, preventing propagation of oxidative chain reactions. nih.gov

Chelating Properties and Metal Ion Complexation

Both the gentisic acid and ethanolamine moieties of the compound possess the ability to form complexes with metal ions. This chelation can influence the bioavailability and reactivity of these ions.

The gentisic acid component, with its carboxyl and two hydroxyl groups, acts as an effective chelating agent for various metal ions. tandfonline.com The coordination typically involves the carboxylate oxygen and adjacent hydroxyl groups. researchgate.net X-ray crystallography studies have detailed the formation of complexes with alkaline earth metals like calcium, where the gentisate anion coordinates in a monodentate fashion through the carboxylate oxygen. tandfonline.com The formation of complexes with transition metals such as copper(II), cobalt(II), and nickel(II) has also been investigated, highlighting the ability of phenolic acids to form stable monomeric and dimeric structures. nih.gov This interaction is pH-dependent and can alter the electronic structure of the gentisic acid molecule. nih.gov

The ethanolamine component can also act as a chelating ligand, coordinating with metal ions like Cu(II), Co(II), Ni(II), and Zn(II). researchgate.netnih.gov Ethanolamine typically acts as a bidentate ligand, binding to the metal ion through its nitrogen and oxygen atoms. rjpbcs.com Studies have shown that the chelation of ethanolamine to metal ions can result in complexes with significantly different biological activities compared to the uncomplexed ligand. nih.gov For instance, the formation constant (Kf) for the copper (II)-ethanolamine complex has been determined to be high, indicating strong binding. rjpbcs.com

Impact on Biological Systems through Chelation

The direct impact of this compound on biological systems specifically through the mechanism of chelation has not been extensively elucidated in non-clinical models. Research has predominantly focused on the individual components, gentisic acid and ethanolamine, rather than the combined salt or amide.

Gentisic acid, a metabolite of aspirin (B1665792), is recognized for its antioxidant and chelating properties. Its dihydroxybenzoic acid structure allows it to bind metal ions, a characteristic that has been explored in various contexts, including the stabilization of radiopharmaceutical agents. For instance, gentisic acid has been shown to be an effective stabilizer for low-tin bone-imaging agents by preventing the oxidation of technetium-99m. This stabilizing effect is attributed to its ability to chelate tin and act as an antioxidant.

Ethanolamine and its derivatives have also been investigated for their chelating abilities. Studies have shown that metal complexes involving ethanolamine-derived ligands can exhibit significant biological activity. For example, the chelation of metals by these ligands has been associated with enhanced antimicrobial effects against various bacterial and fungal strains. This suggests that the coordination of metal ions by ethanolamine-based compounds can be a crucial factor in their biological impact.

While these findings highlight the chelating potential of both gentisic acid and ethanolamine moieties, there is a notable absence of research specifically investigating the chelation effects of the combined entity, this compound, in non-clinical biological systems. Consequently, detailed research findings and data tables illustrating its specific impact on biological processes through metal ion chelation are not available in the current scientific literature. Further investigation is required to understand the coordination chemistry of this compound with biologically relevant metal ions and the subsequent effects on cellular and molecular pathways in non-clinical models.

Vi. Computational Chemistry and Structural Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) have been employed to investigate the properties of gentisic acid and the formation of ethanolamine (B43304). iaea.orgoatext.com

Theoretical calculations have been used to estimate the binding and activation energies for gentisic acid and the formation pathways of ethanolamine, providing data essential for modeling their behavior and reactivity.

For gentisic acid, DFT has been used to calculate its binding and adsorption energies on various surfaces. For instance, the adsorption energy of gentisic acid on the COM (100) surface was found to be the highest among several other organic molecules, and its binding with the COM surface resulted in the highest strain, suggesting a strong interaction that could inhibit crystal growth. nih.gov The binding of gentisic acid with Ca2+ was also found to be the most energetic compared to other related modifiers. nih.gov In molecular docking studies, gentisic acid showed favorable binding energies with targets like SARS-CoV-2 main protease and human amylin. nih.govmdpi.com

Table 1: Calculated Binding and Adsorption Energies for Gentisic Acid
Interaction Target/SurfaceMethodologyCalculated Binding/Adsorption EnergyKey Finding
Calcium Oxalate Monohydrate (COM) SurfacesDensity Functional Theory (DFT)Highest adsorption energy among tested modifiersStrong surface binding suggests potential as a crystal growth inhibitor nih.gov
Ca2+ IonDensity Functional Theory (DFT)Strongest binding affinity among tested modifiersHigh affinity for calcium ions nih.gov
Human Amylin PeptideMolecular DockingFavorable binding affinityPotential interaction with a biological target in diabetic nephropathy nih.gov
SARS-CoV-2 Main ProteaseMolecular Docking-60.22 (docking score)Identified as a potential candidate for protease inhibition mdpi.com
Prostaglandin H2 (PGH2) SynthaseMolecular Docking-7.0 kcal/molShows better binding affinity than its parent drug, Aspirin (B1665792) oatext.comoatext.com

For ethanolamine, quantum chemical calculations have been crucial in astrochemical models. researchgate.netarxiv.orgarxiv.org These studies have calculated the binding energies (BEs) and activation energies for various surface reactions proposed for its formation on interstellar dust grains. arxiv.org The abundances of interstellar species are heavily influenced by their adsorption and desorption on these grains, making accurate BEs critical for chemical models. arxiv.org

Table 2: Calculated Parameters for Key Ethanolamine Formation Reactions under Astrochemical Conditions
Reaction PathwayMethodologyActivation Energy (K)Reaction Enthalpy (K)
CH2OH + NH2CH2 → NH2CH2CH2OHDFT-B3LYP/6-31+G(d,p)1541-42759
NH2 + C2H4OH → NH2CH2CH2OHDFT-B3LYP/6-31+G(d,p)150-28343

Data sourced from computational studies on ethanolamine formation in astrochemical conditions. arxiv.org

Quantum chemical calculations are also used to predict the most stable three-dimensional structures of molecules and analyze their different conformations. A study on gentisic acid using DFT and Time-Dependent DFT (TDDFT) at the B3LYP/6311-G basis set investigated its structure in various solvents. iaea.org The research found that gentisic acid molecules can be found as different rotamers (P and R) and anionic species. The 'P' form was determined to be more stable than the 'R' conformer in all studied solvents. iaea.org Such analyses are crucial for understanding how the molecule might behave in different chemical environments and how its shape influences its function. This theoretical foundation would be essential for predicting the conformational landscape of the larger gentisic acid ethanolamine molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing a dynamic view of molecular interactions. While specific MD studies on this compound are not prominent, simulations have been performed on its components, particularly gentisic acid, to evaluate its interaction with biological macromolecules.

For instance, a 100 ns MD simulation was used to investigate the stability of the gentisic acid-human amylin complex. nih.gov Analysis of the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) showed that while the protein's RMSD was stable for most of the duration, the gentisic acid ligand fluctuated throughout the simulation. nih.gov In another study, MD simulations were run for 50 ns to assess the stability of the interaction between gentisic acid and filarial antioxidant proteins. rsc.org The results showed stable interactions, with the RMSD of the target protein GST being lowest when complexed with gentisic acid. rsc.org These studies implicitly suggest that MD simulations are a valuable tool for assessing the stability and interaction dynamics of gentisic acid-containing compounds like this compound within a biological system.

Chemical Models and Theoretical Studies (e.g., Astrochemical Conditions)

Theoretical models, particularly in specialized fields like astrochemistry, are used to understand the formation and abundance of molecules in unique environments. Ethanolamine has been the subject of such studies due to its recent detection in the molecular cloud G+0.693-0.027 and its likely role as a precursor to amino acids. researchgate.netarxiv.org

The first chemical models specifically dedicated to ethanolamine have been developed, incorporating various chemical routes for its formation. researchgate.netarxiv.org These models utilize binding energies and activation energies derived from quantum chemical calculations to simulate its synthesis on the surfaces of interstellar dust grains. arxiv.orgarxiv.org Studies have found that surface reactions, such as CH₂OH + NH₂CH₂ and NH₂ + C₂H₄OH, could play a significant role in the formation of ethanolamine in warmer (60–90 K) interstellar regions. researchgate.netarxiv.org The modeled abundance of ethanolamine from these theoretical studies complements the upper limits estimated from astronomical observations, validating the proposed chemical pathways. researchgate.netarxiv.org

Structure-Activity Relationship (SAR) Studies (Theoretical Aspects)

Theoretical Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity using computational descriptors. For gentisic acid and related phenolic compounds, theoretical SAR studies have focused heavily on understanding their antioxidant properties. researchgate.netnih.gov

The antioxidant activity of phenolic acids is closely linked to their molecular structure, specifically the number and position of hydroxyl (-OH) groups on the aromatic ring. nih.gov Computational studies using DFT have been employed to calculate key molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, hardness, and softness. oatext.comoatext.com These parameters relate to the molecule's ability to donate an electron or a hydrogen atom to scavenge free radicals. For gentisic acid, the presence of two -OH groups is a key feature determining its antioxidant capacity. nih.gov QSAR models have been developed to represent these relationships robustly, showing that properties like bond dissociation enthalpy (BDE) are critical in predicting radical scavenging activity. researchgate.net This theoretical framework provides a basis for predicting the activity of this compound, where the gentisic acid moiety is expected to be the primary driver of its antioxidant properties.

Table 3: Key Molecular Descriptors for Gentisic Acid from DFT Studies
DescriptorMethodologySignificance in SAR
HOMO-LUMO Energy GapDFT (B3LYP/3-21g)Relates to chemical reactivity and kinetic stability; a smaller gap can indicate higher reactivity. oatext.comoatext.com
Ionization Potential (IP)DFT (B3LYP/6-311++G) A parameter used to evaluate antioxidant mechanisms. researchgate.net
Bond Dissociation Enthalpy (BDE)DFT (B3LYP/6-311++G)Crucial for the Hydrogen Atom Transfer (HAT) mechanism of antioxidant activity. researchgate.net
Chemical Hardness/SoftnessDFT (B3LYP/3-21g)Derived from HOMO-LUMO energies, these descriptors help characterize molecular stability and reactivity. oatext.comoatext.com

Vii. Applications in Material Science and Biotechnology Research Non Clinical Focus

Development of Novel Materials for Biomedical and Biotechnological Applications

The development of novel materials for biomedical applications is a rapidly advancing field, with a continuous search for biocompatible and functional components. Gentisic acid, the core component of gentisic acid ethanolamine (B43304), has been investigated for its potential role in creating such materials, particularly in the realm of hydrogels and copolymers.

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are widely used in biomedical applications due to their similarity to living tissues. nih.govresearchgate.net The incorporation of gentisic acid into hydrogel formulations is being explored to impart antioxidant properties to these materials. This is particularly relevant for applications such as wound dressings and tissue engineering scaffolds, where mitigating oxidative stress is crucial for promoting healing and cell proliferation. mdpi.com For instance, hyaluronic acid-based hydrogels, which are already used in various clinical products, could potentially be modified with gentisic acid to enhance their therapeutic efficacy. nih.gov

In addition to hydrogels, gentisic acid has been explored as a component of amphiphilic block copolymers for drug delivery systems. nih.govmdpi.com These copolymers can self-assemble into micelles, which are core-shell structures capable of encapsulating hydrophobic drugs. researchgate.netnih.gov The inclusion of gentisic acid in the polymer backbone could offer the dual benefit of improving drug stability through its antioxidant properties and potentially enhancing biocompatibility. The ethanolamine salt form of gentisic acid may further influence the solubility and self-assembly characteristics of these copolymers.

Table 1: Potential Applications of Gentisic Acid Derivatives in Biomedical Materials

Material TypeGentisic Acid DerivativePotential ApplicationKey Property
HydrogelsGentisic acid-modified hyaluronic acidWound dressings, tissue engineeringAntioxidant, biocompatible
CopolymersGentisic acid-containing block copolymersDrug delivery systemsSelf-assembly, drug stabilization
NanogelsChitosan-gentisic acid conjugatesProtein and gene deliveryBiocompatible, pH-responsive

Integration into Membrane Technologies (e.g., Gas Separation)

Membrane technology is a critical component of various industrial processes, including gas separation. While there is no direct research on the use of gentisic acid ethanolamine in gas separation membranes, the properties of phenolic compounds, in general, suggest a potential avenue for investigation. mdpi.com Polymeric membranes are commonly used for gas separation, but their performance can be limited by a trade-off between permeability and selectivity. wikipedia.orgnih.gov

Research into liquid membranes has shown that certain phenolic compounds can be used to facilitate the selective transport of specific molecules. mdpi.com This suggests that gentisic acid, with its phenolic structure, could potentially be incorporated into membrane formulations to enhance the separation of certain gases. The ethanolamine component of this compound could further modify the membrane's properties, such as its polarity and affinity for specific gases. For example, in the context of carbon capture, a membrane with enhanced affinity for CO2 could be highly valuable. mdpi-res.com

Further research is needed to explore the feasibility of integrating this compound into gas separation membranes. However, the existing knowledge on phenolic compounds in membrane technology provides a solid foundation for such investigations.

Role as a Stabilizing Agent in Chemical Formulations (Excipient Research)

One of the most well-documented applications of gentisic acid is its role as a stabilizing agent and antioxidant in pharmaceutical formulations. taylorandfrancis.comdrugpatentwatch.com This is particularly relevant in the context of excipient research, where the goal is to find inactive ingredients that can improve the stability and efficacy of active pharmaceutical ingredients (APIs). Gentisic acid's ability to scavenge free radicals makes it an effective antioxidant, protecting sensitive APIs from degradation. researchgate.net

A notable example of gentisic acid's use as a stabilizer is in radiopharmaceutical kits. For instance, it has been shown to stabilize stannous pyrophosphate kits, which are used for in vivo red blood cell labeling, by preventing the oxidation of the stannous ion. nih.gov This stabilization extends the shelf-life of the reconstituted kit. The combination of ascorbic acid and gentisic acid has also been found to be effective in preserving the radiochemical purity of certain therapeutic radiopharmaceuticals. researchgate.net

The ethanolamine salt form of gentisic acid may offer advantages in terms of solubility and formulation compatibility compared to the free acid. This could make it a more versatile excipient for a wider range of chemical formulations.

Table 2: Antioxidant Properties of Gentisic Acid

ParameterValueReference
EC50 (DPPH assay)0.09 nih.gov
Antioxidant Reducing Power (ARP)11.1 nih.gov

Use as a Research Reagent in Biological Systems Investigations

Gentisic acid's well-characterized antioxidant and anti-inflammatory properties make it a valuable tool for in vitro and in vivo research in biological systems. nih.gov As a metabolite of aspirin (B1665792), it has been the subject of numerous studies aimed at understanding the mechanisms of action of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

In non-clinical research, gentisic acid is often used to investigate the role of oxidative stress in various biological processes. nih.gov For example, it can be used to protect cells in culture from oxidative damage induced by radiation or chemical agents. researchgate.net By studying the effects of gentisic acid in these systems, researchers can gain insights into the pathways involved in oxidative stress and the potential of antioxidant compounds to mitigate its harmful effects.

Recent studies have also explored the antimicrobial properties of gentisic acid, with minimum inhibitory concentrations (MIC) determined for various microorganisms. nih.govresearchgate.net This opens up new avenues for its use as a research reagent in microbiology and for the development of new antimicrobial agents. The ethanolamine salt of gentisic acid could be particularly useful in these studies due to its potential for improved solubility in aqueous media.

Table 3: Minimum Inhibitory Concentration (MIC) of Gentisic Acid against Various Microorganisms

MicroorganismMIC (mg/mL)Reference
Staphylococcus aureus4.15 nih.gov
Escherichia coli4.00 nih.gov
Candida albicans3.00 nih.gov
Cutibacterium acnes3.60 nih.gov

Viii. Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Mechanistic Pathways

The current understanding of the biological activities of Gentisic acid ethanolamine (B43304) is largely extrapolated from its parent compound, gentisic acid. Gentisic acid is a known metabolite of aspirin (B1665792) and is recognized for its antioxidant, anti-inflammatory, neuroprotective, and potential antidiabetic properties nih.govdntb.gov.ua. Future research must focus on delineating the specific mechanistic pathways of the ethanolamine amide derivative, determining how the addition of the ethanolamine moiety modulates the known effects of gentisic acid and if it imparts novel biological activities.

Key research questions to be addressed include:

Modulation of Inflammatory Pathways: Gentisic acid has been shown to impact inflammatory cascades. dntb.gov.uamdpi.com Investigations are needed to determine if and how Gentisic acid ethanolamine influences key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to inflammation. researchgate.net

Antioxidant Mechanisms: The antioxidant activity of gentisic acid is attributed to its ability to scavenge free radicals. researchgate.netnih.govresearchgate.net Future studies should explore the radical scavenging capacity of this compound in detail, identifying the specific reactive oxygen species (ROS) and reactive nitrogen species (RNS) it neutralizes and elucidating the structural features responsible for this activity. nih.govresearchgate.net

Interaction with Cellular Receptors: In silico studies have predicted interactions between gentisic acid and various receptors involved in metabolic diseases. nih.gov A critical future direction is to experimentally validate these interactions for this compound and to screen for novel receptor targets. This will help to uncover its potential roles in cellular signaling and pathophysiology.

To achieve this, researchers can employ a range of modern biological techniques as outlined in the table below.

Research ApproachTechniqueObjective
Cell-Based Assays Western Blotting, ELISA, qPCRTo quantify the expression and activation of key proteins and genes in relevant signaling pathways (e.g., NF-κB, MAPK) in response to this compound treatment.
Enzyme Inhibition Assays In vitro kinetic studiesTo determine the inhibitory potential of this compound against specific enzymes involved in inflammation and oxidative stress, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Metabolomics & Proteomics Mass Spectrometry-based 'omics'To obtain an unbiased, global view of the changes in cellular metabolites and proteins following treatment with this compound, revealing novel pathways and targets.

Exploration of Novel Synthetic Routes

The primary method for synthesizing this compound involves the condensation reaction between a gentisic acid ester and ethanolamine. google.com While effective, this approach may have limitations in terms of yield, purity, and environmental impact. The exploration of novel synthetic routes is crucial for developing more efficient, sustainable, and scalable manufacturing processes.

Future research in this area should focus on:

Biocatalytic Synthesis: The use of enzymes as catalysts offers a green and highly specific alternative to traditional chemical synthesis. nih.govrsc.org Research into identifying or engineering enzymes, such as amide bond synthetases or lipases, that can efficiently catalyze the formation of this compound from its precursors in aqueous media is a promising avenue. researchgate.net Biocatalytic methods can lead to higher yields, fewer byproducts, and milder reaction conditions. researchgate.netchemrxiv.org

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in amide bond formation. mdpi.com Investigating microwave-assisted protocols for the synthesis of this compound could lead to a more rapid and energy-efficient process.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control compared to batch synthesis. Developing a flow chemistry process for this compound could enable safer handling of reagents and facilitate large-scale production with consistent quality.

Synthetic StrategyKey AdvantagesResearch Focus
Biocatalysis High specificity, mild reaction conditions, environmentally friendly. nih.govScreening for suitable enzymes (e.g., McbA, N-acyltransferases), enzyme engineering for improved activity and stability. researchgate.net
Microwave-Assisted Synthesis Rapid reaction times, increased yields, improved energy efficiency. mdpi.comOptimization of reaction parameters (temperature, time, catalyst) under microwave irradiation.
Flow Chemistry Enhanced safety, scalability, precise process control, consistent product quality.Design and optimization of a continuous flow reactor system for the amidation reaction.

Advanced Analytical Techniques for Enhanced Profiling

To fully understand the pharmacokinetic and pharmacodynamic profile of this compound, robust and sensitive analytical methods are indispensable. Current methods for its components, gentisic acid and ethanolamine, utilize techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govuni.lu Future efforts should concentrate on developing and validating methods specifically for the intact amide and its metabolites.

Key areas for development include:

LC-MS/MS Method Development: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying compounds in complex biological matrices like plasma and urine. nih.govnih.govresearchgate.netmdpi.com A key research goal is to develop a highly sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and its potential metabolites. This would be crucial for detailed pharmacokinetic studies.

Metabolite Identification: Utilizing high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, researchers can identify and structurally elucidate the metabolites of this compound formed in vivo and in vitro. nih.govmdpi.com Understanding its metabolic fate is essential for a comprehensive biological evaluation.

Advanced Separation Techniques: Exploring more advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC), could offer faster analysis times and improved separation efficiency for this compound and related compounds. researchgate.netmdpi.com

Analytical TechniqueApplicationPotential Advantages
UHPLC-MS/MS Quantitative analysis in biological fluids (plasma, urine, tissue).Higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov
LC-QTOF-MS/MS Identification of unknown metabolites.High mass accuracy and resolution, enabling confident structural elucidation of metabolites. mdpi.com
Spectrophotometry Simple and rapid detection in solution.A novel oxidation method allows for a unique absorbance peak, enabling detection without complex instruments. nih.govnih.govdoaj.orgsemanticscholar.org

Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery and understanding molecular interactions. researchgate.net For this compound, these in silico approaches can provide valuable insights into its structure-function relationships and guide the design of new, more potent derivatives.

Future computational research should focus on:

Molecular Docking Studies: Building on the in silico work done for gentisic acid, molecular docking can be used to predict the binding modes of this compound with a wide range of biological targets, such as enzymes and receptors. nih.gov This can help prioritize experimental testing and reveal potential mechanisms of action.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound interacts with its target proteins over time, assessing the stability of the binding complex and identifying key intermolecular interactions. mdpi.comnih.govnih.govbiorxiv.org This level of detail is crucial for understanding the nuances of molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a series of structurally related analogs of this compound, QSAR models can be developed. chitkara.edu.in These mathematical models correlate chemical structure with biological activity, enabling the prediction of the activity of novel, unsynthesized compounds and guiding the design of derivatives with enhanced properties. nih.govresearchgate.net

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. This predictive analysis can help identify candidates with favorable drug-like properties early in the research process, reducing the likelihood of late-stage failures. researchgate.net

Computational MethodResearch GoalExpected Outcome
Molecular Docking Predict binding affinity and orientation of this compound in the active site of target proteins.Identification of potential biological targets and key binding interactions. nih.govnih.gov
Molecular Dynamics (MD) Simulation Evaluate the stability of the ligand-protein complex and characterize its dynamic behavior.Detailed insight into the binding mechanism and the role of specific residues and water molecules. nih.govbiorxiv.org
QSAR Establish a correlation between the chemical structure of derivatives and their biological activity.Predictive models to guide the design of more potent and selective analogs. chitkara.edu.in
ADMET Profiling Predict pharmacokinetic and toxicity profiles.Early identification of candidates with favorable drug-like properties. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the structural integrity and purity of gentisic acid ethanolamine in synthetic preparations?

  • Methodological Answer : Use high-resolution techniques such as nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Validate methods using reference standards (≥99.5% purity, as per analytical reagent guidelines) . For reproducibility, document solvent systems, column specifications, and calibration curves, adhering to journal requirements for experimental transparency .

Q. How should researchers design preliminary pharmacological assays to evaluate this compound’s bioactivity?

  • Methodological Answer : Employ in vitro models like guinea pig tracheal rings pre-contracted with histamine, as described in foundational studies . Include controls for epithelium presence/absence to assess tissue-specific effects. Measure relaxation responses using force transducers and normalize data to maximal contraction values. Ensure ethical approval for animal use and cite source organisms explicitly .

Q. What are the critical steps for isolating this compound from biological matrices during metabolomic studies?

  • Methodological Answer : Optimize extraction protocols using acidified ethanol (pH 2–3) to enhance solubility and stability. Validate recovery rates via spiked samples analyzed by LC-MS/MS. Account for matrix effects by comparing calibration curves in buffer vs. biological fluids .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in proposed mechanisms of this compound-induced smooth muscle relaxation (e.g., nitric oxide vs. potassium channel pathways)?

  • Methodological Answer :

  • Step 1 : Systematically apply pathway-specific inhibitors (e.g., L-NOARG for nitric oxide synthase, ODQ for soluble guanylate cyclase) and potassium channel blockers (e.g., charybdotoxin for BKCa, 4-AP for voltage-sensitive K+ channels) .
  • Step 2 : Quantify intracellular cAMP/cGMP levels via ELISA to assess secondary messenger involvement.
  • Step 3 : Conduct meta-analyses of dose-response data across studies to identify concentration-dependent mechanistic shifts, ensuring subgroup homogeneity to minimize confounding .

Q. How can researchers investigate the modulatory role of VIP receptors in this compound’s tracheal relaxation effects?

  • Methodological Answer :

  • Approach : Pre-treat tissues with VIP receptor antagonists (e.g., porcine D-P-Cl-Phe6,Leu17[VIP]) and compare relaxation curves. Use radioligand binding assays to measure receptor affinity (Kd) and autoradiography for receptor localization .
  • Data Interpretation : Apply nonlinear regression to Schild plots for antagonist potency (pA2 values). Cross-validate findings with siRNA knockdown models to confirm receptor specificity .

Q. What statistical frameworks are appropriate for analyzing this compound’s dual action on calcium-activated and voltage-sensitive potassium channels?

  • Methodological Answer : Use a mixed-effects model to account for intra-experiment variability (e.g., tissue batch effects). For channel blocker studies, calculate IC50 shifts via parallel curve analysis. Report uncertainties in patch-clamp data (e.g., access resistance variability) and power studies to justify sample sizes .

Q. How can researchers address discrepancies in reported EC50 values for this compound across different species or tissue preparations?

  • Methodological Answer :

  • Systematic Review : Aggregate raw data from published concentration-response curves (e.g., guinea pig trachea vs. rodent aorta) and perform sensitivity analyses for factors like pre-contraction agonists (histamine vs. KCl) .
  • In Silico Modeling**: Develop quantitative structure-activity relationship (QSAR) models to predict species-specific potency based on membrane lipid composition or channel isoform expression .

Ethical and Reproducibility Considerations

Q. How should researchers mitigate ethical concerns in studies involving this compound’s in vivo effects?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including approval by institutional ethics committees. For human metabolite studies, ensure informed consent and anonymize donor data. Explicitly document reagent sources (e.g., cell line origins) to prevent contamination-related biases .

Q. What protocols ensure reproducibility in this compound research?

  • Methodological Answer :

  • Data Transparency : Publish raw datasets (e.g., relaxation curves, patch-clamp traces) in supplementary materials or public repositories.
  • Method Detail : Specify buffer compositions (e.g., Krebs-Henseleit solution pH 7.4), equipment settings (e.g., tension gram-forces), and statistical software versions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.